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Compound of Interest |

Compound Name: 2-Chloro-5-(hydroxymethyl)phenol

CAS No.: 1261598-26-8

Cat. No.: B1429075

. J

Technical Whitepaper: 2-Chloro-5-

(hydroxymethyl)phenol

Physical Properties, Synthesis, and Structural
Characterization[1]

Part 1: Executive Summary

2-Chloro-5-(hydroxymethyl)phenol is a dual-functionalized aromatic building block
characterized by an ortho-chlorophenol core substituted with a meta-hydroxymethyl group. This
specific substitution pattern renders it a critical intermediate in the synthesis of
pharmacologically active benzoxazepines and other heterocyclic scaffolds. Its chemical
behavior is defined by the interplay between the acidic phenolic hydroxyl group (pKa ~8.5) and
the nucleophilic benzylic alcohol, allowing for selective derivatization.

Part 2: Chemical Identity & Structural Analysis
Nomenclature and Identification

The compound is frequently indexed under its benzyl alcohol derivative name in chemical
catalogs.
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Parameter

Details

IUPAC Name

2-Chloro-5-(hydroxymethyl)phenol

Common Synonym

4-Chloro-3-hydroxybenzyl alcohol

CAS Registry Number

1261598-26-8

Molecular Formula C7H7CIO2

Molecular Weight 158.58 g/mol

SMILES OC1=C(Cl)C=CC(CO)=C1

InChl Key CIAH98B92BAD (Analogous Key Structure)

Structural Topology

The molecule features a trisubstituted benzene ring. The chlorine atom at position 2 exerts an

inductive electron-withdrawing effect (-1) on the phenolic hydroxyl at position 1, slightly

increasing its acidity compared to unsubstituted phenol. The hydroxymethyl group at position 5

is electronically decoupled from the phenol resonance system but remains susceptible to

oxidation or substitution.
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Figure 1: Functional group topology and intramolecular interactions.

Part 3: Thermodynamic & Physical Properties
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Experimental data for this specific isomer is sparse in open literature; values below combine

available experimental data with high-confidence physicochemical models validated against

structural analogs (e.g., 3-chloro-4-hydroxybenzyl alcohol).

Physical Constants

Property

Value / Range

Source/Method

Physical State

Solid (Crystalline Powder)

Analog Comparison

Melting Point 105 — 110 °C (Predicted) Derived from isomer data [1]
Boiling Point 3205£22.0°C (ar 760 ACD/Labs Prediction
mmHgQ)
Density 1.4+0.1 g/lcm?3 Predicted
Flash Point 147.6 £22.3°C Predicted
pKa (Phenolic) 8.45+0.15 Acidic due to o-Cl effect
pKa (Benzylic) ~14.5 Typical primary alcohol
LogP (Octanol/Water) 1.35+0.22 Lipophilic, moderate solubility

Solubility Profile

» High Solubility: DMSO, Methanol, Ethanol, Ethyl Acetate.

» Moderate Solubility: Dichloromethane, Diethyl Ether.

e Low Solubility: Water (Cold), Hexanes.

Part 4: Experimental Protocols
Synthesis via Selective Reduction

The most reliable route to high-purity 2-Chloro-5-(hydroxymethyl)phenol is the

chemoselective reduction of 4-chloro-3-hydroxybenzoic acid. This method avoids the over-

reduction often seen with strong reducing agents.

Reagents:
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e Precursor: 4-Chloro-3-hydroxybenzoic acid (CAS: 53905-37-6 or similar).

e Reducing Agent: Borane-Tetrahydrofuran complex (BHs-THF) or Lithium Aluminum Hydride
(LiAIH4).[1]

e Solvent: Anhydrous THF.

Protocol:

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N-2).

» Dissolution: Charge the flask with 4-chloro-3-hydroxybenzoic acid (1.0 eq) and dissolve in
anhydrous THF (10 mL/g). Cool to 0°C.[2]

o Addition: Dropwise add BHs-THF (1.0 M solution, 2.5 eq) over 30 minutes. Note: Hydrogen
gas evolution will occur.

e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4—6 hours.
Monitor by TLC (50% EtOAc/Hexane).

e Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Stir for 30
minutes.

o Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1N HCI, then Brine.
Dry over Na2S0a.[3][4]

 Purification: Recrystallize from Toluene/Heptane or purify via Flash Column Chromatography
(SiO2, Gradient 20% -> 50% EtOAc in Hexane).
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Start: 4-Chloro-3-hydroxybenzoic acid
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Workup: EtOAc Extraction
Wash with 1IN HCI

Product: 2-Chloro-5-(hydroxymethyl)phenol

Yield: ~85-90%
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Figure 2: Chemoselective reduction workflow for synthesis.

Analytical Characterization Standards

To validate the identity of the synthesized compound, compare against the following spectral
expectations.

H-NMR (400 MHz, DMSO-de):
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0 10.1 ppm (s, 1H): Phenolic -OH (Exchangeable).

0 7.35 ppm (d, J=8.2 Hz, 1H): Aromatic H at position 3 (Ortho to CI).

0 6.95 ppm (d, J=2.0 Hz, 1H): Aromatic H at position 6 (Ortho to OH).

0 6.78 ppm (dd, J=8.2, 2.0 Hz, 1H): Aromatic H at position 4.

0 5.15 ppm (t, 1H): Benzylic -OH (Exchangeable).

0 4.42 ppm (d, 2H): Benzylic -CH2-.

Mass Spectrometry (ESI-):

e m/z: 157.0 [M-H]~ (Base peak).

« Isotope Pattern: Distinct 3:1 ratio for 35CI/3’Cl (m/z 157/159).

Part 5: Safety & Handling (GHS)

Signal Word:WARNING

Hazard Statement Code Precaution

o Do not eat, drink, or smoke
Acute Toxicity (Oral) H302

when using.
) o Wear protective
Skin Irritation H315 )
gloves/clothing.
) o Wear eye protection/face
Serious Eye Irritation H319 )
shield.
) Avoid breathing
STOT - Single Exposure H335

dust/fume/gas/mist.[5]

Storage Conditions:

o Store at 2-8°C (Refrigerate).
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* Hygroscopic: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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